REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3]([N:6]1[CH2:22][CH2:21][C:9]2([CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH2:8][CH2:7]1)(=[O:5])=[O:4]>O1CCOCC1>[ClH:1].[CH3:2][S:3]([N:6]1[CH2:7][CH2:8][C:9]2([CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:21][CH2:22]1)(=[O:4])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was dried under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |